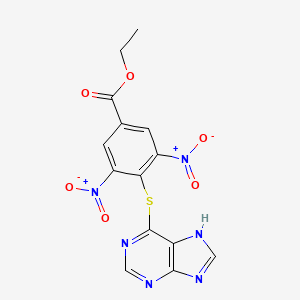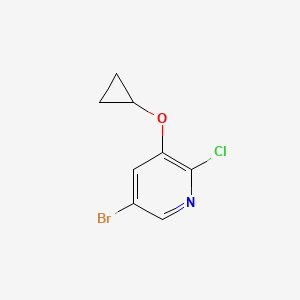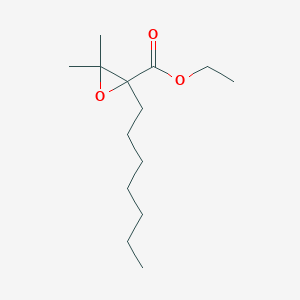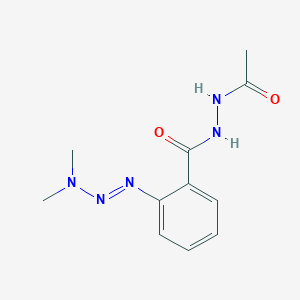![molecular formula C12H11NOS2 B14001460 [4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
[4-(Pyridin-2-yldisulfanyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Pyridin-2-yldisulfanyl)phenyl]methanol: is a heterocyclic compound with the molecular formula C12H11NOS2 and a molecular weight of 249.35 g/mol This compound features a pyridine ring connected to a phenyl ring through a disulfide bond, with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyridin-2-yldisulfanyl)phenyl]methanol typically involves the formation of the disulfide bond between pyridine and phenyl rings. One common method includes the reaction of 2-mercaptopyridine with 4-bromomethylphenol under basic conditions to form the desired product .
Industrial Production Methods: The synthesis involves standard organic chemistry techniques, including purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to link biomolecules through the disulfide bond.
Drug Development: Investigated for potential therapeutic applications due to its unique structure.
Medicine:
Antioxidant Research: Studied for its potential antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.
Industry:
Mechanism of Action
The mechanism of action of [4-(Pyridin-2-yldisulfanyl)phenyl]methanol involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, making the compound useful in redox biology and chemistry. The molecular targets and pathways involved include interactions with thiol-containing proteins and enzymes, which can modulate their activity and function .
Comparison with Similar Compounds
[4-(Pyridin-2-yldisulfanyl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[4-(Pyridin-2-yldisulfanyl)phenyl]amine: Contains an amine group instead of methanol.
[4-(Pyridin-2-yldisulfanyl)phenyl]acetic acid: Features an acetic acid group in place of methanol.
Uniqueness:
Redox Properties: The presence of the disulfide bond provides unique redox properties, making it valuable in redox biology and chemistry.
Versatility: The methanol group allows for further functionalization, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C12H11NOS2 |
|---|---|
Molecular Weight |
249.4 g/mol |
IUPAC Name |
[4-(pyridin-2-yldisulfanyl)phenyl]methanol |
InChI |
InChI=1S/C12H11NOS2/c14-9-10-4-6-11(7-5-10)15-16-12-3-1-2-8-13-12/h1-8,14H,9H2 |
InChI Key |
OXZIGHSICAZCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde](/img/structure/B14001381.png)
![4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14001383.png)

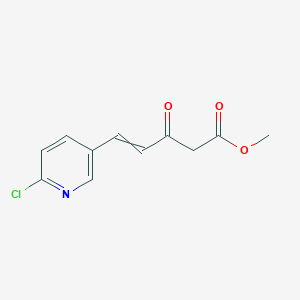
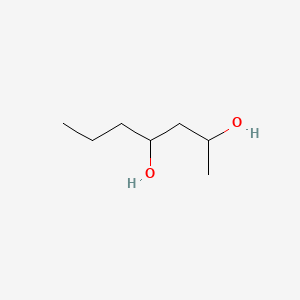
![7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14001392.png)
![N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline](/img/structure/B14001395.png)
![N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide](/img/structure/B14001403.png)
